2-(Phenylthio)acetohydrazide
Overview
Description
2-(Phenylthio)acetohydrazide is a useful research compound. Its molecular formula is C8H10N2OS and its molecular weight is 182.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
2-(Phenylthio)acetohydrazide derivatives have been explored for their potential in corrosion prevention. Long-chain N-alkyl-2-(phenylthio)acetohydrazides were synthesized and shown to effectively prevent corrosion in acidic or mineral oil media. This application suggests that these compounds could be valuable in industries where corrosion resistance is critical, such as in pipelines, manufacturing, and marine applications (Yıldırım & Cetin, 2008).
Antimicrobial Activity
The antimicrobial activity of this compound derivatives has been studied, with some compounds showing promising results against bacteria and fungi. For example, new 2-(phenylthio) benzoylarylhydrazones synthesized from hydrazide and aldehydes demonstrated significant antimycobacterial activities against Mycobacterium tuberculosis H37Rv, pointing towards potential applications in treating tuberculosis and other microbial infections (Almasirad, Samiee-Sadr, & Shafiee, 2011).
Antitumor Agents
A novel class of acetylhydrazone derivatives containing this compound moieties was synthesized and evaluated for their antitumor activities. Some of these compounds showed excellent inhibitory activity against various cancer cells, including A549, HCT116, HepG2, PC-9, and A375. This suggests the potential of this compound derivatives in developing new antitumor agents (Liu et al., 2012).
Nonlinear Optical Materials
Hydrazones derived from this compound have been synthesized and their third-order nonlinear optical properties investigated. These studies suggest that compounds derived from this compound could serve as potential candidates for optical device applications such as optical limiters and switches due to their desirable optical power limiting behavior and nonlinear refractive index (Naseema et al., 2010).
Future Directions
Properties
IUPAC Name |
2-phenylsulfanylacetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c9-10-8(11)6-12-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKHWCLEQBFOIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293875 | |
Record name | 2-(Phenylthio)acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22446-21-5 | |
Record name | 2-(Phenylthio)acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22446-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Phenylthio)acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2-(Phenylthio)acetohydrazide derivatives discussed in the research?
A1: The research focuses on synthesizing long-chain derivatives of this compound and evaluating their potential as corrosion inhibitors in both acidic and mineral oil environments. [] This suggests that these compounds could have applications in industries where metal protection is crucial.
Q2: How are long-chain derivatives of this compound synthesized?
A2: The research outlines a two-step synthesis:
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